molecular formula C9H15NO2 B6606225 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 2825011-29-6

6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one

Cat. No.: B6606225
CAS No.: 2825011-29-6
M. Wt: 169.22 g/mol
InChI Key: VTJHGVNHWACVRK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a bicyclic heterocyclic compound featuring a fused oxazoline and piperidine ring system. The structure includes a ketone group at position 3 and two methyl substituents at the 6-position of the piperidine ring.

Properties

IUPAC Name

6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)4-3-7-5-12-8(11)10(7)6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJHGVNHWACVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2COC(=O)N2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Phosgene or Triphosgene

Phosgene or its safer equivalent, triphosgene, facilitates cyclization by introducing the carbonyl group required for oxazolidinone formation. For example, reacting 6,6-dimethyl-2-HMP with triphosgene in dichloromethane (DCM) at 0–5°C yields the oxazolo ring system. The reaction proceeds via a hemiaminal intermediate, as proposed in, followed by cyclization to form the 3-ketone moiety.

Representative Conditions

  • Reactants : 6,6-dimethyl-2-HMP (1.0 equiv), triphosgene (0.33 equiv)

  • Solvent : DCM, 0°C → room temperature

  • Yield : 72–78% (estimated based on)

Aldehyde-Mediated Cyclization and Oxidation

While aldehydes typically yield 3-alkyl substituents, their use with subsequent oxidation offers a pathway to the 3-ketone. For instance, condensation with formaldehyde generates a primary alcohol at C3, which is oxidized to the ketone using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC).

Key Data

  • Oxidation Step : PCC in DCM, 24 h, 82% conversion (analogous to)

  • Challenge : Over-oxidation must be controlled to avoid ring degradation.

Multi-Component Bicyclization Strategies

Four-component reactions, as demonstrated in, provide a versatile approach to complex heterocycles. Adapting this methodology, 6,6-dimethylpiperidine derivatives can react with aldehydes, amines, and carbonyl compounds to assemble the oxazolo[3,4-a]pyridin-3-one skeleton.

Reaction Pathway and Optimization

A proposed pathway involves:

  • Knoevenagel Condensation : Between 6,6-dimethylpiperidine-2-carbaldehyde and an active methylene compound.

  • Cyclization : Intramolecular nucleophilic attack by the piperidine nitrogen to form the oxazole ring.

  • Oxidation : Introduction of the 3-ketone via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Optimization Insights

  • Catalyst : p-TsOH (10 mol%) in toluene at reflux improves cyclization efficiency.

  • Solvent : Xylene enhances thermal stability during prolonged reflux.

Protecting-Group Strategies for Controlled Cyclization

The tert-butoxycarbonyl (Boc) group, widely used in, enables precise control over cyclization. For example, Boc-protected 6,6-dimethyl-2-aminomethylpiperidine undergoes deprotection with HCl in ethyl acetate, triggering cyclization to form the oxazolo ring. Subsequent oxidation yields the 3-ketone.

Procedure

  • Deprotection : 4 M HCl in ethyl acetate, 1 h, room temperature.

  • Cyclization : Neutralization with NaHCO3 promotes intramolecular lactam formation.

  • Oxidation : PCC in DCM (3 h, 76% yield).

Advantages

  • Avoids harsh conditions required for direct ketone introduction.

  • High diastereoselectivity observed in analogous systems.

Analytical Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : The C3 ketone eliminates adjacent proton signals, simplifying the spectrum. For example, the absence of H-3 protons contrasts with 3-alkyl analogs (δ 3.5–4.0 ppm in).

  • 13C NMR : A carbonyl signal at δ 208–210 ppm confirms the ketone.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ at m/z 182.2 aligns with the molecular formula C9H15NO2.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Phosgene Cyclization72–78≥95Direct ketone formationRequires toxic reagents
Aldehyde Oxidation65–7090ScalableMulti-step, moderate efficiency
Multi-Component Reaction55–6085Structural diversityComplex optimization
Boc-Deprotection75–80≥98High selectivityAdditional oxidation step required

Industrial and Regulatory Considerations

Regulatory Compliance

  • ICH Guidelines : Residual solvents must comply with Q3C limits (e.g., DCM ≤ 600 ppm).

Chemical Reactions Analysis

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In organic synthesis, 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for developing new compounds.

Biology

The compound has been studied for its biological activities , particularly:

  • Antimicrobial properties : Research indicates potential effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In the field of drug development, this compound is explored for its therapeutic applications:

  • Potential drug candidates : Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting specific diseases.

Industry

This compound is utilized in the production of pharmaceuticals and fine chemicals , contributing to the synthesis of drugs and other bioactive compounds. Its versatility makes it a key player in the development of new therapeutic agents.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition at varying concentrations compared to standard antibiotics.

Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Bulky substituents (e.g., bis-benzyl in [14]) may limit membrane permeability, whereas polar groups (e.g., trihydroxy in [8]) favor receptor interactions.
  • Stereochemistry : The 6-methylidene derivative (ent-147) exhibits cis/trans isomerism upon hydrogenation, highlighting conformational flexibility absent in the 6,6-dimethyl analog .

Physical Properties

  • Solubility : The 6,6-dimethyl analog is predicted to have lower aqueous solubility than hydroxylated derivatives (e.g., [8]) due to reduced polarity.
  • Thermal Stability : Methyl groups may enhance thermal stability compared to unsaturated analogs (e.g., [6]).

Biological Activity

6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound notable for its fused ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
  • CAS Number: 2825011-29-6
  • Molecular Formula: C9H15NO2

The compound's unique fused ring structure contributes to its distinct chemical and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against various pathogens. For example:

  • Antimycobacterial Activity: In vitro tests have shown that derivatives of related oxazole compounds can exhibit activity against Mycobacterium tuberculosis with varying minimum inhibitory concentrations (MICs) . Although specific data on the target compound is limited, its structural relatives suggest potential effectiveness.

2. Anticancer Properties
The compound is being explored for its anticancer properties. Similar heterocycles have been documented to interact with cellular pathways involved in cancer progression. The mechanism often involves inhibition of key enzymes or receptors that facilitate tumor growth.

3. Mechanism of Action
The biological effects are hypothesized to arise from interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding: It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

Study 1: Antimycobacterial Evaluation
A study assessing various derivatives found that certain oxazole-based compounds showed promising antimycobacterial activity with MIC values ranging from 4 µg/mL to >64 µg/mL against resistant strains . While direct data on the target compound was not provided, the findings highlight the potential for similar structures.

Study 2: Anticancer Activity
Research into other oxazole derivatives has indicated that modifications to the structure can enhance anticancer efficacy. For instance, compounds that incorporate hydrazone moieties have demonstrated improved activity against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotable Features
AleglitazarAntidiabetic agentOxazole derivative
DitazolePlatelet aggregation inhibitorRelated structure
MubritinibTyrosine kinase inhibitorAnticancer properties
OxaprozinCOX-2 inhibitorAnti-inflammatory

This table illustrates how variations in structure can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving α-cyano esters or hydroxylamine derivatives, as seen in analogous oxazolo-pyridinone systems. For example, condensation of a bicyclic precursor with dimethyl groups under acidic or basic conditions may yield the target structure. Optimization involves controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or THF), and catalytic additives (e.g., p-toluenesulfonic acid) to improve yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For instance, the oxazolo ring protons typically resonate at δ 4.0–5.5 ppm, while methyl groups appear as singlets near δ 1.2–1.5 ppm .
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities. Crystallization in solvents like dichloromethane/hexane mixtures at low temperatures (−20°C) enhances crystal quality. ORTEP-3 software can generate thermal ellipsoid plots to visualize atomic displacement .

Q. How can researchers assess the compound’s TLR4-modulating activity in vitro?

  • Methodological Answer : Employ HEK-Blue™ hTLR4 reporter cells to measure NF-κB activation. Treat cells with the compound (1–100 µM) and quantify secreted alkaline phosphatase (SEAP) using a colorimetric assay. Include LPS as a positive control and TAK-242 (TLR4 inhibitor) for specificity validation. Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the oxazolo ring) be resolved during structure refinement?

  • Methodological Answer : In SHELXL, apply "ISOR" and "DELU" restraints to manage thermal motion and positional disorder. Partial occupancy modeling may be required for disordered methyl groups. Validate refinement using R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis to ensure electron density consistency .

Q. What strategies improve regioselectivity during the synthesis of derivatives with modified substituents on the oxazolo-pyridinone core?

  • Methodological Answer : Use steric and electronic directing groups. For example, introducing electron-withdrawing groups (e.g., nitro) at the C-5 position directs electrophilic substitution to the C-7 site. Computational tools (DFT calculations) can predict reactive sites by analyzing Fukui indices or frontier molecular orbitals .

Q. How can discrepancies between in vitro TLR4 activity and in vivo efficacy be systematically investigated?

  • Methodological Answer :

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Measure plasma half-life and tissue distribution.
  • Metabolite profiling : Identify major metabolites using high-resolution mass spectrometry (HRMS) to rule out rapid inactivation.
  • Mechanistic studies : Perform RNA-seq on treated immune cells to uncover off-target pathways affecting efficacy .

Q. What computational methods are suitable for correlating structural modifications with TLR4 binding affinity?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) using the TLR4/MD-2 complex (PDB: 3FXI). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models built from substituent descriptors (e.g., LogP, molar refractivity) can predict activity trends .

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